molecular formula C11H16ClN3O B1481151 (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol CAS No. 2027621-48-1

(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol

Cat. No. B1481151
CAS RN: 2027621-48-1
M. Wt: 241.72 g/mol
InChI Key: KPRXCZFWOJDMDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol” is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The compound “(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol” has a molecular weight of 144.56 . It is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Derivative Compounds

Research has explored the synthesis of various chemical compounds related to (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol, focusing on the development of new chemical entities with potential biological activities. For instance, studies have demonstrated the synthesis of new derivatives through methods like ultrasonics-promoted synthesis, which offers advantages such as simple work-up procedures, shorter reaction times, and good yields (Trilleras et al., 2013). Moreover, the straightforward synthesis of enantiopure compounds from racemic mixtures highlights innovative approaches to obtaining chiral ligands for catalytic applications, contributing to the advancement of asymmetric synthesis techniques (Alvarez-Ibarra et al., 2010).

Antimicrobial and Antibacterial Activities

Several studies have synthesized compounds structurally related to (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol with evaluated antimicrobial and antibacterial activities. These activities are significant for the development of new pharmaceutical agents. For example, the synthesis of pyrazole derivatives has been shown to yield compounds with notable antibacterial properties, contributing valuable insights into the design of new antimicrobial agents (Mogilaiah et al., 2009).

Crystal Structure Analysis

Crystal structure analysis of compounds related to (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol provides foundational knowledge for understanding the molecular conformations and interactions that underlie their physical and chemical properties. This information is crucial for drug design and the development of materials with specific functional attributes (Dong et al., 2009).

Insecticidal Activity

Research has also extended to the synthesis of oxadiazoles derived from related chemical structures, demonstrating insecticidal activities. This opens avenues for the development of new insecticidal compounds that can be used in agriculture and pest control, highlighting the diverse potential applications of these chemical entities (Holla et al., 2004).

Safety and Hazards

The safety information for “(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

properties

IUPAC Name

[1-(3-chloropyrazin-2-yl)-4-methylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-11(8-16)2-6-15(7-3-11)10-9(12)13-4-5-14-10/h4-5,16H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRXCZFWOJDMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=CN=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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